molecular formula C14H18N2O3 B1388638 (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate CAS No. 1228670-27-6

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate

Cat. No.: B1388638
CAS No.: 1228670-27-6
M. Wt: 262.3 g/mol
InChI Key: PSIKWHHQFIKLJX-SOFGYWHQSA-N
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Description

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate is a pyridine-based acrylate ester with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol . It is cataloged under CAS # 1228670-27-6 and commercially available in 1 g ($400), 5 g ($1,600), and 25 g ($4,800) quantities . The compound features an (E)-configured acrylate ester linked to a pyridine ring substituted with a methoxy group at position 2 and a pyrrolidinyl group at position 6.

These methods suggest plausible routes for synthesizing the target compound.

Properties

IUPAC Name

methyl (E)-3-(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-18-13(17)8-6-11-5-7-12(15-14(11)19-2)16-9-3-4-10-16/h5-8H,3-4,9-10H2,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIKWHHQFIKLJX-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=N1)N2CCCC2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate typically involves a multi-step process. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the pyrrolidine ring. The final step involves the formation of the acrylate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate has potential applications in drug discovery due to its structural features that may interact with biological targets. Research indicates that compounds with similar structures have exhibited activity against various diseases, including cancer and neurological disorders.

Case Study:
A study exploring derivatives of pyridine-based compounds found that modifications to the pyridine ring can enhance binding affinity to specific receptors associated with neurological conditions. This suggests that this compound could be a candidate for further pharmacological evaluation .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as Michael additions and cross-coupling reactions, makes it valuable in synthetic organic chemistry.

Example Reactions:

  • Michael Addition: The acrylate moiety can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Cross-Coupling: The compound can be utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are prevalent in pharmaceuticals .

Material Science

Recent advancements suggest that this compound may be used in the development of functional materials. Its polymerization properties can be exploited to create polymers with specific mechanical and thermal properties.

Potential Applications:

  • Coatings: The compound can be incorporated into coatings for enhanced durability and resistance to environmental factors.
  • Adhesives: Its chemical structure allows for strong adhesion properties, making it suitable for adhesive formulations .

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like tert-butyldimethylsilyl (in ) reduce conformational flexibility compared to the target’s pyrrolidinyl group, impacting interactions in enzymatic pockets.
  • Ester Group : Methyl esters (target compound) are typically more metabolically labile than ethyl esters (e.g., ), which may prolong half-life in vivo.

Insights :

  • CDI Activation : Widely used in chidamide synthesis , this method is efficient for acrylate intermediates but may require rigorous purification to avoid isomerization.
  • Suzuki Coupling : High-yield (70%) cross-coupling in suggests applicability to the target compound if boronic ester precursors are accessible.

Physicochemical and Commercial Properties

Molecular Weight and Solubility :

  • The target compound (262.30 g/mol) is smaller than silyl-protected analogues (e.g., 440.10 g/mol in ), likely enhancing aqueous solubility and bioavailability.
  • Pyrrolidine’s basicity may improve solubility in acidic environments, whereas tert-butyldimethylsilyl groups () increase hydrophobicity.

Pricing Comparison : All compared compounds are premium-priced ($400–$4,800 per gram), reflecting specialized synthesis and demand in medicinal chemistry research .

Biological Activity

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate, with the molecular formula C14H18N2O3 and CAS number 1228670-27-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 262.31 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which may influence its biological activity.

Antiviral Properties

Research indicates that derivatives of pyridine and pyrrolidine have shown significant antiviral activity, particularly against HIV-1 integrase. Compounds with similar structures to this compound have demonstrated inhibition of viral replication at low micromolar concentrations. For instance, compounds exhibiting dual inhibition of reverse transcriptase (RT) and integrase (IN) have been reported with IC50 values in the range of 0.19 to 3.7 µM, highlighting the potential of this compound in antiviral therapy .

Antitumor Activity

Studies have suggested that compounds containing similar structural motifs can regulate lipid metabolism in cancer cells, potentially leading to reduced tumor growth. The modulation of stearoyl-CoA desaturase (SCD) activity under hypoxic conditions has been linked to the effectiveness of certain pyridine derivatives in cancer treatment . This suggests that this compound may also possess antitumor properties worth exploring.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in viral replication and tumor growth.
  • Modulation of Lipid Metabolism : By influencing lipid metabolism pathways, this compound may alter the energy dynamics within cells, particularly in cancerous tissues.

Case Studies

Several studies have investigated the biological activities of pyridine and pyrrolidine derivatives:

  • HIV Inhibition : A study synthesized various pyridine analogs and tested their efficacy against HIV-1 integrase. Results indicated that modifications on the pyridine ring significantly impacted antiviral activity .
  • Cancer Cell Studies : Research focused on the impact of pyridine derivatives on cancer cell lines demonstrated that certain structural modifications led to enhanced cytotoxicity and reduced cell proliferation .

Data Tables

Compound Activity IC50 (µM) Reference
Compound AHIV Integrase Inhibitor0.19
Compound BAntitumor Agent1.77
Compound CDual RT/IN Inhibitor3.7

Q & A

Q. Table 1: Representative Synthetic Steps

StepReaction TypeKey Reagents/ConditionsReference
1KnoevenagelPyridine aldehyde, methyl acrylate, piperidine
2SubstitutionPyrrolidine, K₂CO₃, DMF, 80°C
3ActivationCDI, trifluoroacetic acid (TFA)

Advanced: How can researchers resolve discrepancies in structural assignments?

Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation and analyze using SHELXL software to confirm bond lengths/angles and stereochemistry . For example, a study on chidamide isomers resolved positional ambiguities using this method .
  • Complementary Techniques :
    • NMR : NOESY spectra differentiate E/Z configurations (e.g., acrylate protons with J = 12–16 Hz for E) .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ m/z 263.139 observed vs. 262.30 calculated for C₁₄H₁₈N₂O₃ ).

Basic: What functional groups dominate its reactivity?

Answer:

  • Acrylate Ester : Susceptible to hydrolysis (acid/base) or nucleophilic attacks (e.g., Michael additions).
  • Pyrrolidinyl Group : Acts as an electron-rich directing group for electrophilic substitution on the pyridine ring.
  • Methoxy Group : Stabilizes aromatic systems but can be demethylated under strong Lewis acids (e.g., BBr₃) .

Advanced: What strategies optimize multi-step synthesis yields?

Answer:

  • Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane) after each step .
  • Catalyst Optimization : HOBt/DCC for efficient amide bond formation reduces racemization .
  • Temperature Control : Maintain ≤60°C during CDI-mediated acylations to prevent decomposition .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyls in precursors .

Basic: Which spectroscopic techniques are critical for characterization?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms E configuration .
  • FT-IR : Identifies ester C=O (∼1720 cm⁻¹) and aromatic C-N (∼1350 cm⁻¹) stretches.
  • HRMS : Matches observed [M+H]⁺ with theoretical m/z (e.g., 262.30 for C₁₄H₁₈N₂O₃ ).

Advanced: How does the pyrrolidinyl group affect crystal packing?

Answer:

  • Conformational Analysis : The pyrrolidinyl ring adopts an envelope conformation, enabling N–H···O hydrogen bonds with adjacent acrylate esters. This stabilizes the lattice, as seen in related pyridine-pyrrolidine derivatives .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H, H···O) using software like CrystalExplorer .

Basic: What are common impurities in its synthesis?

Answer:

  • Positional Isomers : Incorrect substitution on the pyridine ring (e.g., 2-methoxy vs. 6-methoxy) due to competing reactions .
  • By-Products : Unreacted intermediates or hydrolysis products (e.g., carboxylic acids from ester cleavage).
  • Resolution : Use preparative HPLC or recrystallization for isolation .

Advanced: How to study its electronic properties computationally?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate
Reactant of Route 2
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(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate

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